

# Application Note: Uncovering Vepdegestrant Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens

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## Compound of Interest

Compound Name: SP-471

Cat. No.: B15565710

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## Introduction

Vepdegestrant (ARV-471) is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1][2] By harnessing the cell's ubiquitin-proteasome system, Vepdegestrant offers a potent and sustained degradation of ER, showing promise in overcoming resistance to existing endocrine therapies.[3][4] However, as with any targeted therapy, the development of resistance remains a clinical challenge. Understanding the genetic basis of resistance to Vepdegestrant is crucial for patient stratification, the development of combination therapies, and the design of next-generation ER degraders. This application note describes a comprehensive workflow using a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes whose loss confers resistance to Vepdegestrant in ER-positive breast cancer cell lines.

## Principle of the Method

CRISPR-Cas9 technology allows for the systematic knockout of genes across the genome.[5][6] A pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of Cas9-expressing cancer cells. When these cells are treated with a selective pressure, such as Vepdegestrant, cells with sgRNAs targeting genes essential for

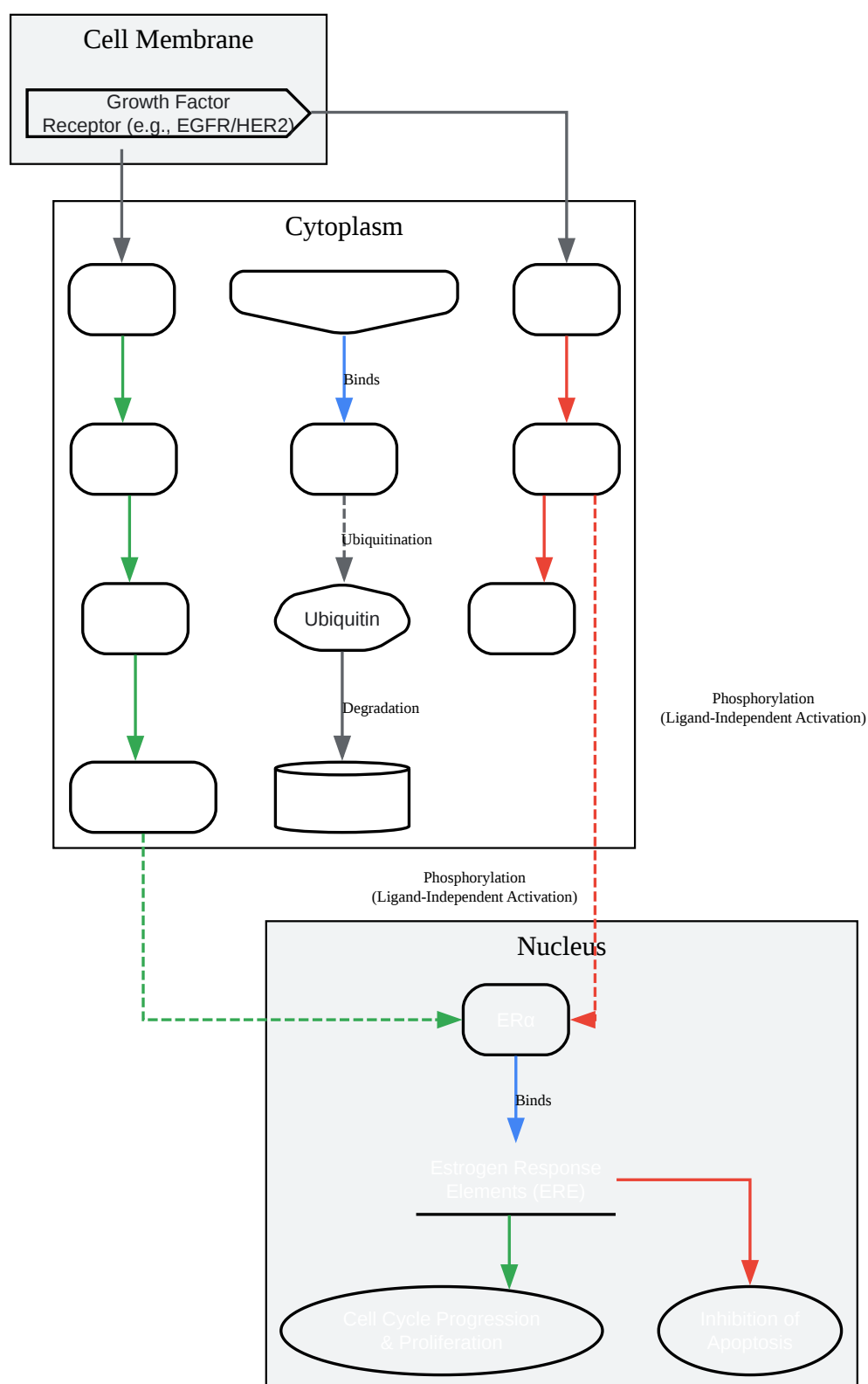
the drug's efficacy will survive and proliferate.[7] By sequencing the sgRNA population in the resistant cells and comparing it to the initial population, we can identify genes whose knockout is enriched, thus pinpointing potential resistance mechanisms.[8]

## Featured Application: Identification of Vepdegestrant Resistance Genes in MCF-7 Cells

This protocol outlines a genome-wide CRISPR-Cas9 screen in the ER-positive breast cancer cell line MCF-7 to identify genes that, when knocked out, lead to resistance to Vepdegestrant.

### Signaling Pathways Implicated in Endocrine Resistance

Resistance to endocrine therapies, including SERDs like Vepdegestrant, can arise from various mechanisms. One key mechanism is the activation of alternative signaling pathways that can drive cell proliferation independently of ER or lead to ligand-independent ER activation. The PI3K/AKT/mTOR and MAPK signaling pathways are two of the most well-documented pathways involved in endocrine resistance.[2][4][9] Activation of these pathways, often through mutations in key components like PIK3CA or loss of tumor suppressors like PTEN, can lead to the phosphorylation and activation of ER, rendering it active even in the presence of an ER antagonist or degrader.[2][10] A whole-genome CRISPR screen has previously identified loss of PTEN and NF2 (a negative regulator of the MAPK pathway) as potential mechanisms of resistance to Vepdegestrant.[11]



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Caption: Vepdegestrant mechanism and resistance pathways.

## Experimental Workflow

The experimental workflow for the CRISPR screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with Vepdegestrant, and identification of enriched sgRNAs through next-generation sequencing.



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